2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane
Overview
Description
2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane is a chemical compound with the CAS Number: 1433176-83-0 . It has a molecular weight of 176.24 and its IUPAC name is 2-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane . The compound is a white solid and should be stored at 0-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 . The molecule contains a total of 24 bonds, including 12 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 four-membered rings, 1 secondary amine (aliphatic), and 1 sulfonamide (thio) .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 176.24 .Scientific Research Applications
Synthesis and Utility in Library or Large-Scale Production : A practical route to 2,6-diazaspiro[3.3]heptanes, which includes 2-Methanesulfonyl-2,6-diazaspiro[3.3]heptane, is described by reductive amination of aldehydes. This method is suitable for both library and large-scale synthesis, indicating its potential for widespread application in chemical research and industry (Hamza et al., 2007).
Application in Palladium-Catalyzed Aryl Amination Reactions : The synthesis of a 2,6-diazaspiro[3.3]heptane building block and its use in palladium-catalyzed aryl amination reactions has been reported. This highlights its utility as a structural surrogate of piperazine in chemical synthesis (Burkhard & Carreira, 2008).
Designing Axially Chiral Molecules : The molecule 2,6-diphosphaspiro[3.3]heptane, related to 2,6-diazaspiro[3.3]heptane, was designed to exhibit axial chirality due to its conformational rigidity. This study provides insights into designing molecules with specific chiral properties (Naruse & Kugiya, 2013).
Synthesis of Novel Spirocyclic Compounds : The synthesis of novel angular azaspiro[3.3]heptanes, including 2,6-diazaspiro[3.3]heptane variants, demonstrates their potential as building blocks for drug discovery and other chemical applications (Guerot et al., 2011).
Improved Synthesis of Bicyclic Spiro Compounds : An improved synthesis method for 2-oxa-6-azaspiro[3.3]heptane, which is closely related to 2,6-diazaspiro[3.3]heptane, has been developed. This method enhances the stability and solubility of the product, facilitating its use in various chemical reactions (van der Haas et al., 2017).
Coordination with Transition Metal Centers : Spirocyclic sulfur and selenium ligands, including compounds like 2,6-dithiaspiro[3.3]heptane, have been explored for their role as molecular rigid rods in coordinating transition metal centers. This research opens avenues for their application in materials science and catalysis (Petrukhina et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
2-methylsulfonyl-2,6-diazaspiro[3.3]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-4-6(5-8)2-7-3-6/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZHSZVNONKAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2(C1)CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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